![molecular formula C15H10O5 B15166462 3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one CAS No. 495411-17-1](/img/structure/B15166462.png)
3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzofuran core with hydroxyl and dihydroxyphenyl groups, making it an interesting subject for research in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with 5-hydroxy-2-benzofuranone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated products.
Wissenschaftliche Forschungsanwendungen
3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one exerts its effects is primarily through its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways such as oxidative stress response and enzyme inhibition. The compound’s structure allows it to interact with cellular components, potentially modulating signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxybenzaldehyde: Shares the dihydroxyphenyl group but lacks the benzofuran core.
5-Hydroxy-2-benzofuranone: Contains the benzofuran core but lacks the dihydroxyphenyl group.
Quercetin: A flavonoid with similar hydroxyl groups but a different overall structure.
Uniqueness
3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one is unique due to its combination of a benzofuran core and dihydroxyphenyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
495411-17-1 |
|---|---|
Molekularformel |
C15H10O5 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
3-[(3,4-dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2-one |
InChI |
InChI=1S/C15H10O5/c16-9-2-4-14-10(7-9)11(15(19)20-14)5-8-1-3-12(17)13(18)6-8/h1-7,16-18H |
InChI-Schlüssel |
BOWHITWXJNIGIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=C2C3=C(C=CC(=C3)O)OC2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


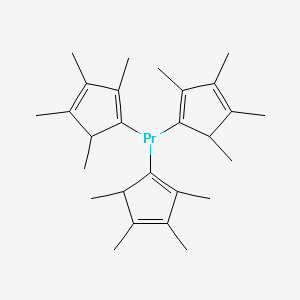
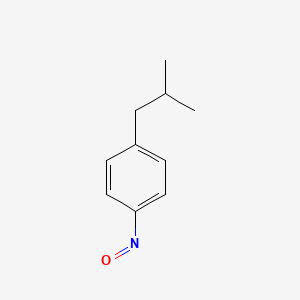
![Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B15166400.png)
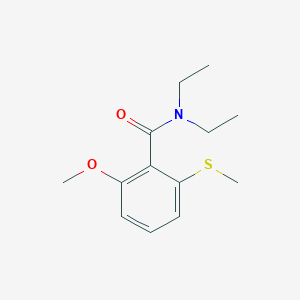
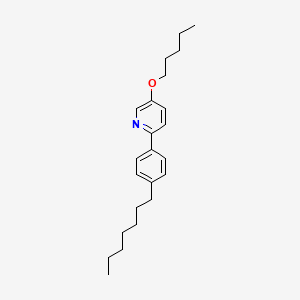
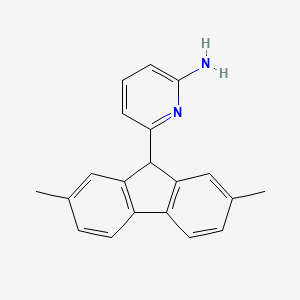
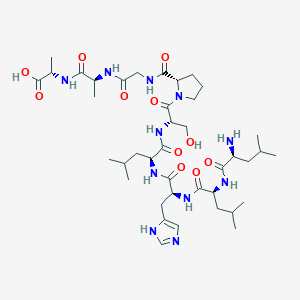
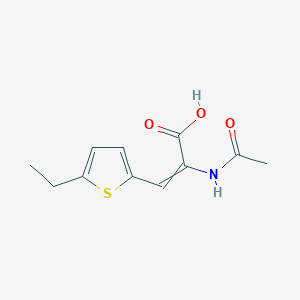
![2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15166430.png)
![N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15166436.png)
![N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine](/img/structure/B15166444.png)
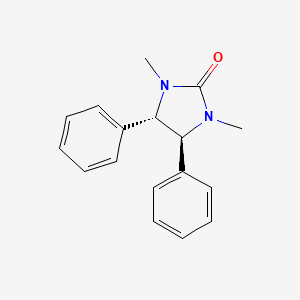

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide](/img/structure/B15166493.png)
